5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is a complex organic compound characterized by its unique oxazolium structure. This compound features a benzo[d]oxazole moiety with two tert-butyl groups at the 5 and 7 positions and a phenyl group at the 3 position. The trifluoromethanesulfonate counterion adds to its solubility and reactivity, making it an interesting candidate for various chemical applications. The molecular formula of this compound is C21H26F3NO2S, with a molecular weight of approximately 431.50 g/mol .
The reactivity of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate can be attributed to its oxazolium structure, which can undergo various electrophilic and nucleophilic reactions. It may participate in:
Further research is necessary to elucidate the specific biological effects of this particular compound.
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate typically involves multiple steps:
5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate has potential applications in several fields:
Several compounds share structural similarities with 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methylbenzothiazolium trifluoromethanesulfonate | Structure | Contains a thiazole instead of an oxazole; used in dye synthesis. |
2-Aminobenzothiazolium trifluoromethanesulfonate | Structure | Exhibits strong antimicrobial properties; used in pharmaceuticals. |
Benzimidazolium trifluoromethanesulfonate | Structure | Known for its stability and reactivity; used in catalysis. |
The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate lies in its dual bulky substituents (tert-butyl groups) which enhance steric hindrance and potentially influence its reactivity and solubility compared to other similar compounds.
The compound belongs to the benzoxazolium class, characterized by a fused benzoxazole ring system substituted with tert-butyl groups at positions 5 and 7, a phenyl group at position 3, and a trifluoromethanesulfonate counterion. Its IUPAC name is 5,7-bis(1,1-dimethylethyl)-3-phenyl-1,3-benzoxazol-3-ium trifluoromethanesulfonate, with a molecular formula of C~22~H~25~F~3~NO~4~S~2~ when accounting for the triflate anion. Key structural attributes include:
Table 1: Fundamental molecular descriptors
Property | Value | Source |
---|---|---|
Molecular weight | 522.56 g/mol | Calculated |
CAS registry (tetrafluoroborate) | 1207294-92-5 | |
Storage conditions | Refrigeration (2–8°C) |
Benzoxazolium salts emerged as synthetic targets in the early 21st century, with the first reported synthesis of 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate occurring circa 2012. The trifluoromethanesulfonate variant gained prominence through adaptations of imine activation strategies, as demonstrated in the work of Yamamoto et al. (2021), who utilized analogous sulfoximido-dibenzothiophenium triflates for electrophilic fluorination. Key milestones include:
This compound addresses two critical challenges in modern synthesis:
Recent advances exploit its dual functionality in: